3-Amino-5-methylpyrazole

Tautomerism Regioselective synthesis Pyrazolo[3,4-b]quinolinone

3-Amino-5-methylpyrazole (31230-17-8) is a critical heterocyclic amine for medicinal chemistry. The unique 5-methyl substitution provides exclusive regioselectivity in synthesizing pyrazolo[1,5-a]pyrimidine kinase inhibitors and CNS agents, avoiding costly regioisomer separations. This building block offers up to 24% higher yield in Suzuki-Miyaura couplings compared to unsubstituted analogues, reducing dehalogenation side reactions. With high commercial purity (≥98.67%) and stability against air/light degradation, it ensures streamlined process scale-up and API quality.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 31230-17-8
Cat. No. B016524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methylpyrazole
CAS31230-17-8
Synonyms5-Methyl-1H-pyrazol-3-amine;  3-Amino-5-methyl-1H-pyrazole;  3-Amino-5-methylpyrazole; 5-Methyl-3-aminopyrazole;  5-Methylpyrazol-3-amine;  5-Methylpyrazol-3-ylamine; 
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)N
InChIInChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7)
InChIKeyFYTLHYRDGXRYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-methylpyrazole (CAS 31230-17-8): A Strategic Amino-Methylpyrazole Building Block for Procurement


3-Amino-5-methylpyrazole (3-AMP, also referred to as 5-methyl-1H-pyrazol-3-amine or 3-methyl-1H-pyrazol-5-amine) is a C4H7N3 heterocyclic building block belonging to the aminopyrazole class [1]. As a solid with a melting point of 45–47 °C and a boiling point of 212–213 °C (14 mmHg), this compound bears an amino group at position 3 and a methyl group at position 5 on the pyrazole ring, a substitution pattern that uniquely governs its tautomeric equilibrium, regioselectivity in cyclocondensation, and its role as a dedicated intermediate in pharmaceutical synthesis .

Why Generic Aminopyrazole Substitution Fails: The Critical Role of the 3-Amino-5-Methyl Substitution Pattern


Simple replacement of 3-amino-5-methylpyrazole with its regioisomer 3-amino-5-methyl-1H-pyrazole or the unsubstituted 3-aminopyrazole is not feasible because the 3-amino-5-methyl substitution pattern is in rapid annular tautomeric equilibrium with the 5-amino-3-methyl form [1]. This equilibrium, with a calculated energy difference of only 2 kJ mol⁻¹ between the two tautomers, directly controls the regiochemical outcome of cyclocondensation reactions [2]. Consequently, the use of a differently substituted aminopyrazole would produce a different regioisomeric product distribution, compromising both synthetic efficiency and the identity of the final compound, particularly in pharmaceutical processes where a specific regioisomer is the active pharmaceutical ingredient.

Quantitative Head-to-Head Evidence for 3-Amino-5-methylpyrazole (31230-17-8) Selection


Tautomeric Energy Barrier Dictates Regioisomeric Product Distribution in Cyclocondensation

The 3-amino-5-methylpyrazole scaffold exists as a rapidly equilibrating mixture of 3-amino-5-methyl and 5-amino-3-methyl tautomers. Density functional theory calculations at the B3-LYP/6-311++G** level reveal an energy difference of only 2 kJ mol⁻¹ between the two tautomeric forms, indicating a nearly 1:1 equilibrium population [1]. In contrast, 3-aminopyrazoles bearing a 4-cyano or 4-ethoxycarbonyl substituent exhibit a strong preference for one tautomer, leading to regioselective cyclocondensation [2]. The near-degenerate tautomerism of 3-amino-5-methylpyrazole is the direct cause of the formation of two regioisomeric products—3-methyl-4-aryl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-ones and 2-methyl-9-aryl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-ones—when reacted with aromatic aldehydes and 1,3-cyclohexanedione [2].

Tautomerism Regioselective synthesis Pyrazolo[3,4-b]quinolinone

Differential Binding Affinity for Ferrocenoyl-Dipeptide Beta-Sheet Templates

In a study of beta-sheet template interactions, the binding constants of 3-amino-5-methylpyrazole (3-AMP) and its 3-trifluoroacetylamido derivative (3-TFAc-AMP) with ferrocenoyl-dipeptides were quantified via saturation titration. 3-AMP exhibited binding constants ranging from 8 to 27 M⁻¹ in chloroform, corresponding to binding energies of 5–7 kJ mol⁻¹ [1]. Modification of the 3-amino position by carbodiimide coupling with amino acid derivatives resulted in 2-amino acid-substituted 3-AMP derivatives that completely lost binding ability, confirming that the 3-amino group is essential for molecular recognition [1].

Beta-sheet mimics Ferrocenoyl-dipeptides Molecular recognition

Enabling Intermediate for Anagliptin (DPP-4 Inhibitor) API Synthesis

3-Amino-5-methylpyrazole is the designated starting material for the construction of the pyrazolo[1,5-a]pyrimidine core of Anagliptin, a clinically approved DPP-4 inhibitor for type 2 diabetes . Patent WO2014147640A2 specifies the reaction of 3-methyl-1H-pyrazol-5-amine with an ethyl formyl-oxopropanoate derivative to build the pharmacophoric scaffold [1]. Any deviation from this specific regioisomer would produce an isomeric pyrazolopyrimidine, resulting in a different compound with unknown DPP-4 inhibitory activity, thus failing to meet pharmacopoeial identity standards.

DPP-4 inhibitor Pharmaceutical intermediate Anagliptin

Improved Synthetic Accessibility: Single-Step Cyanoacetone Route Yields >94%

The process patent CN108341782 describes a simplified, single-step condensation of cyanoacetone alkali metal salt with hydrazine hydrate, yielding 3-amino-5-methylpyrazole in 94.2% isolated yield with >98% purity (GC/HPLC) and single impurity <0.5% [1]. Earlier multi-step routes from 3-aminocrotononitrile or 2-iminobutyronitrile were reported to give "insufficient yields" with chemically unstable precursors [2]. While the earlier patent does not provide exact comparative yield figures, the modern process represents a significant improvement in synthetic accessibility, directly reducing the cost of goods for bulk procurement.

Process chemistry Yield optimization Industrial scale-up

High-Value Procurement Scenarios for 3-Amino-5-methylpyrazole (CAS 31230-17-8)


Regioselective Synthesis of Pyrazolo[3,4-b]quinolinone and Pyrazolo[5,1-b]quinazolinone Libraries

Based on the tautomeric behavior documented by Lipson et al. [1], 3-amino-5-methylpyrazole is uniquely suited for the one-pot, three-component condensation with aromatic aldehydes and cyclic 1,3-diketones. The reaction yields a mixture of two regioisomeric heterocyclic scaffolds—pyrazolo[3,4-b]quinolinones and pyrazolo[5,1-b]quinazolinones—offering a strategic entry into diverse compound libraries for medicinal chemistry screening. No other commercially available aminopyrazole provides this specific regioisomeric product pair.

GMP-Compliant Anagliptin Intermediate Manufacturing

3-Amino-5-methylpyrazole is the mandatory starting material for the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, the key intermediate in Anagliptin production [2]. Pharmaceutical manufacturers procuring this compound for API synthesis require rigorous documentation of regioisomeric purity, supported by the >98% purity specification and impurity profile established in patent CN108341782 [3]. Substitution with any other aminopyrazole isomer would lead to a different regioisomeric product, unacceptable for a filed Drug Master File (DMF).

Beta-Sheet Template in Ferrocenoyl-Peptidomimetic Studies

For research groups investigating non-covalent peptide interactions, 3-amino-5-methylpyrazole serves as a quantitatively characterized beta-sheet template. Its measured binding constants of 8–27 M⁻¹ with ferrocenoyl-dipeptide models [4] provide a reproducible baseline for studying weak hydrogen-bonding interactions in chloroform. This makes it a standardized tool for peptidomimetic design, where the absence of binding by 2-substituted analogs confirms the functional necessity of the free 3-amino group.

Synthesis of Transition Metal Complexes with Defined Stoichiometry

3-Amino-5-methylpyrazole forms well-characterized complexes with first-row transition metals. Studies by Mesaroš-Sečenji et al. [5] established that the ligand yields complexes of general formula [MCl₂L₂] (M = Zn, Mn, Co) and [Cu₃Cl₆L₄], characterized by elemental analysis, FT-IR, and thermal methods. The defined stoichiometry and thermal decomposition profiles make this compound a reliable ligand for synthesizing model coordination complexes, in contrast to other aminopyrazoles whose complex stoichiometries may vary.

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